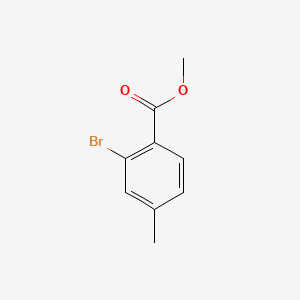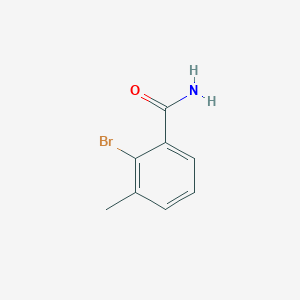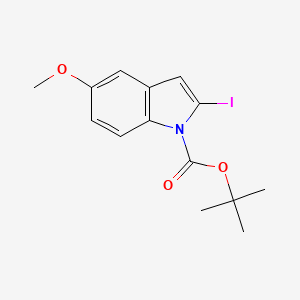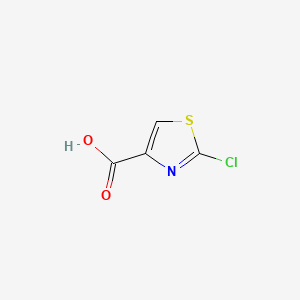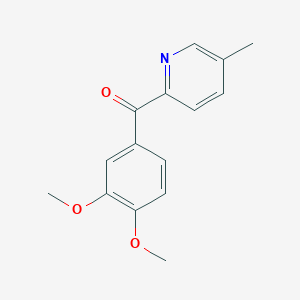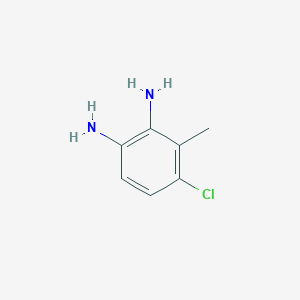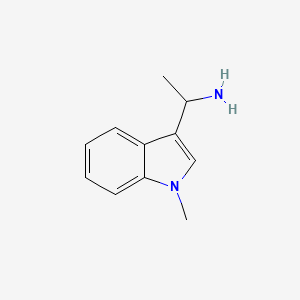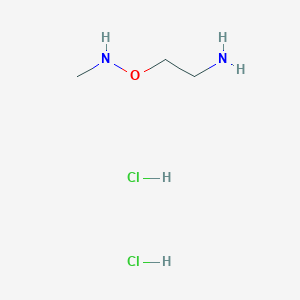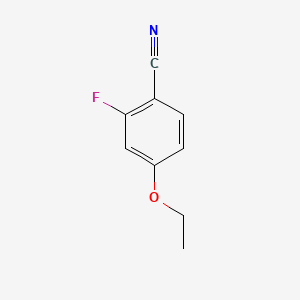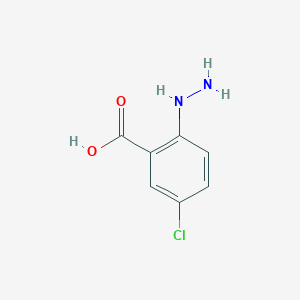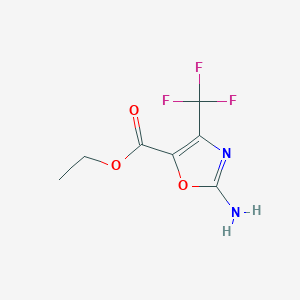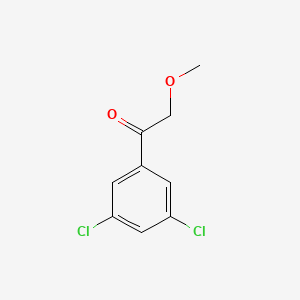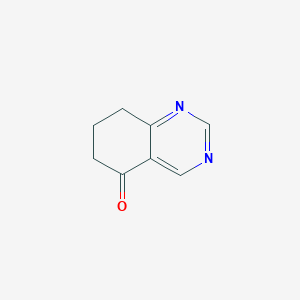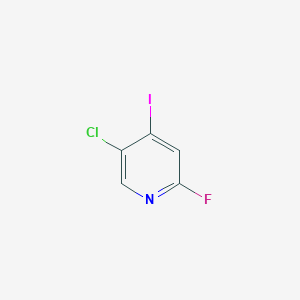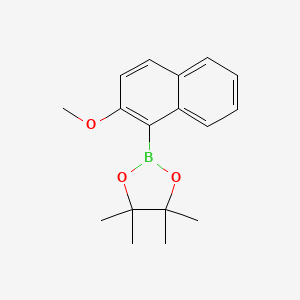
2-(2-甲氧基萘-1-基)-4,4,5,5-四甲基-1,3,2-二氧杂硼环丁烷
描述
The compound “2-(2-Methoxynaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” appears to be a boronic ester, which are commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. The presence of the methoxy group and the naphthalene ring suggests that this compound might have interesting photophysical properties, but without specific studies on this compound, it’s hard to say for sure.
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of the appropriate boronic acid with a diol to form the boronic ester. The methoxynaphthalenyl group could be introduced through a palladium-catalyzed cross-coupling reaction with an appropriate halide or triflate.Molecular Structure Analysis
The molecular structure of this compound would be expected to show the characteristic signals of the functional groups present in the compound in both NMR and IR spectroscopy. The aromatic protons of the naphthalene ring would appear in the 7-8 ppm region of the 1H NMR spectrum, while the boronic ester would likely show a broad signal in the IR spectrum due to the B-O stretch.Chemical Reactions Analysis
As a boronic ester, this compound would be expected to participate in Suzuki-Miyaura cross-coupling reactions. The presence of the methoxy group might also allow for reactions involving the cleavage of the C-O bond, such as demethylation reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be expected to be influenced by the presence of the boronic ester and the methoxynaphthalenyl group. It would likely be a solid at room temperature, and its solubility would depend on the specific substituents present on the naphthalene ring.科学研究应用
晶体结构分析
2-(2-甲氧基萘-1-基)-4,4,5,5-四甲基-1,3,2-二氧杂硼环丁烷衍生物的一个重要应用是在晶体结构分析中。对类似化合物的研究已经通过 X 射线衍射等技术详细了解了它们的晶体结构。例如,对 2-[2-氨基苯氧基]-4,4,5,5-四甲基-1,3,2-二氧杂硼环丁烷晶体结构的研究提供了对其正交晶格结构和涉及四配位硼原子的分子排列的见解 (Seeger & Heller, 1985)。已经对相关化合物进行了类似的研究,有助于理解晶体学中的分子结构和相互作用 (Huang et al., 2021).
分子结构和构象分析
另一个应用是在分子结构和构象分析中。密度泛函理论 (DFT) 计算通常用于确认和预测这些化合物的结构和行为。这在对 3-氟-5-(4,4,5,5-四甲基-1,3,2-二氧杂硼环丁烷-2-基)苯甲酸甲酯的研究中很明显,其中 DFT 用于理解分子静电势和前沿分子轨道,提供对物理化学性质的宝贵见解 (P.-Y. Huang et al., 2021).
合成和表征
2-(2-甲氧基萘-1-基)-4,4,5,5-四甲基-1,3,2-二氧杂硼环丁烷衍生物的合成和表征对于探索它们的潜在应用至关重要。研究通常涉及在各种条件下制备这些化合物,然后使用核磁共振光谱和质谱等技术进行表征。这一过程对于确定这些化合物在化学和材料科学各个领域的性质和潜在用途至关重要 (Coombs et al., 2006).
材料科学中的应用
这些化合物在材料科学中得到应用,特别是在开发具有独特性能的新型材料方面。例如,硼代苯乙烯衍生物的合成及其在硼封端聚烯合成中的应用表明,它们在液晶显示器 (LCD) 等新材料中具有潜在用途,并且在神经退行性疾病中具有治疗应用 (B. Das et al., 2015).
安全和危害
Like many boronic esters, this compound should be handled with care. It may present hazards related to reactivity and flammability, and it should be handled in a well-ventilated area using appropriate personal protective equipment.
未来方向
The use of boronic esters in organic synthesis is a well-established field, and there is ongoing research into developing new reactions involving these compounds. The specific compound you’re asking about could potentially be used in the synthesis of new materials or pharmaceuticals, but without more information, it’s hard to say what those might be.
Please note that this is a general analysis based on the structure of the compound and its functional groups, and it might not be completely accurate for the specific compound you’re asking about. For a more accurate analysis, specific studies on this compound would be needed.
属性
IUPAC Name |
2-(2-methoxynaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21BO3/c1-16(2)17(3,4)21-18(20-16)15-13-9-7-6-8-12(13)10-11-14(15)19-5/h6-11H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRKMZUYCRQLYHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC3=CC=CC=C23)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301158566 | |
| Record name | 2-(2-Methoxy-1-naphthalenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301158566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methoxynaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
CAS RN |
269410-05-1 | |
| Record name | 2-(2-Methoxy-1-naphthalenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=269410-05-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2-Methoxy-1-naphthalenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301158566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



